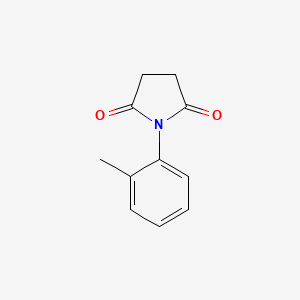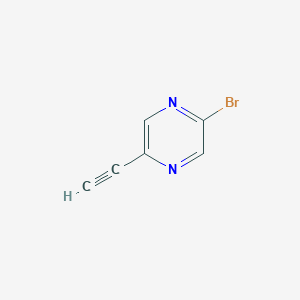
N'-Hydroxy-4-(methylthio)benzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxy-4-(methylthio)benzimidamide is an organic compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol It is a member of the benzimidamide family, characterized by the presence of a hydroxy group and a methylthio group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-Hydroxy-4-(methylthio)benzimidamide can be synthesized through the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate. The reaction is typically carried out at a temperature of 60-70°C for about 4 hours . The presence of the oxime proton peak in 1H-NMR and IR spectra confirms the formation of the compound .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-4-(methylthio)benzimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Hydroxy-4-(methylthio)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-Hydroxy-4-(methylthio)benzimidamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-Hydroxy-4-(methylthio)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylthio groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-Hydroxy-4-methylbenzimidamide
- N’-Hydroxy-4-methoxybenzimidamide
- N’-Hydroxy-4-chlorobenzimidamide
Uniqueness
N’-Hydroxy-4-(methylthio)benzimidamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H10N2OS |
|---|---|
Molekulargewicht |
182.25 g/mol |
IUPAC-Name |
N'-hydroxy-4-methylsulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
InChI-Schlüssel |
FERZLTOGCPKONO-UHFFFAOYSA-N |
Isomerische SMILES |
CSC1=CC=C(C=C1)/C(=N\O)/N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B11907686.png)







